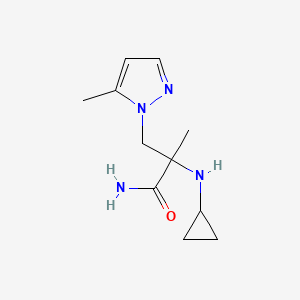

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-(cyclopropylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |

InChI |

InChI=1S/C11H18N4O/c1-8-5-6-13-15(8)7-11(2,10(12)16)14-9-3-4-9/h5-6,9,14H,3-4,7H2,1-2H3,(H2,12,16) |

InChI Key |

UWGHGZFKLCZETB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CC(C)(C(=O)N)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or pyrazole groups are replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of Leishmania parasites . The molecular pathways involved include the disruption of metabolic processes essential for the parasite’s growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Table 1: Structural Comparison of Selected Analogs

Key Findings from Structural Analysis

Pyrazole Substitution Patterns: The 5-methylpyrazole in the target compound contrasts with analogs like 1340092-30-9 (3-methylpyrazole). Unsubstituted pyrazole derivatives (e.g., 1250533-54-0) lack the methyl group, reducing steric bulk and possibly diminishing selectivity in enzyme inhibition .

Derivatives with extended backbones (e.g., butanamide, 1249263-78-2) may exhibit altered pharmacokinetic profiles due to increased molecular flexibility .

Hydrogen-Bonding Capabilities: Compounds with amino/hydroxy pyrazole groups (e.g., 7a, 11a) demonstrate enhanced hydrogen-bonding networks, as predicted by graph set analysis principles . This contrasts with the target compound, which relies on the amide and pyrazole N-atoms for intermolecular interactions.

Synthetic Accessibility: The target compound’s synthesis likely shares pathways with analogs described in and , where 1,4-dioxane and triethylamine are used as solvents and bases. However, the absence of cyano or ester groups in the target compound simplifies purification compared to derivatives like 11b .

Biological Activity

2-(Cyclopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a cyclopropyl group, an amine, and a pyrazole moiety, allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

The compound is characterized by its ability to modulate specific enzymes and receptors, contributing to its pharmacological properties.

Research indicates that this compound interacts with various molecular targets, influencing their activity through inhibition or activation of specific pathways. This interaction is crucial for understanding its therapeutic potential.

Enzyme Modulation

Studies have shown that this compound can act as a modulator for certain enzymes. For example, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The ability to inhibit COX enzymes could position this compound as a candidate for anti-inflammatory therapies.

Receptor Binding Affinity

The compound's binding affinity to various receptors has also been assessed. Interaction studies often involve measuring the compound's effects on enzyme kinetics or receptor binding affinities, which are critical for determining its therapeutic applications.

Comparative Biological Activity

A comparison of structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)propanamide | Imidazole ring instead of pyrazole | Different reactivity and biological activity due to the imidazole structure |

| 2-(Cyclopropylamino)-3-(2-methyl-1H-pyrazol-1-yl)propanamide | Similar pyrazole structure but different substitution | Variation in biological properties due to methyl substitution position |

| 2-(Cyclopropylamino)-3-(2-methyl-1H-triazol-1-yl)propanamide | Triazole ring instead of pyrazole | Potentially offers enhanced stability and different reactivity patterns |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on COX enzymes, suggesting potential use in managing inflammatory conditions.

- Antiviral Properties : Research has indicated that derivatives of pyrazole compounds can inhibit viral replication. For instance, related compounds have shown effectiveness against Hepatitis C virus (HCV), with EC50 values indicating potent antiviral activity .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂, pyrazole NH) and carbon backbone.

- Infrared Spectroscopy (IR) : Confirms functional groups (amide C=O stretch ~1650 cm⁻¹, pyrazole ring vibrations).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₁H₁₉N₃O).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

How can statistical design of experiments (DoE) improve the efficiency of synthesizing this compound?

Advanced

DoE minimizes experimental trials while maximizing data output. For example:

- Factors : Temperature, solvent ratio, catalyst loading.

- Response variables : Yield, purity.

- Methodology : Use a fractional factorial design to screen critical parameters, followed by response surface methodology (RSM) for optimization.

- Outcome : Reduces trial runs by 50% while identifying optimal conditions (e.g., 70°C, ethanol/water solvent mix) .

What computational methods are used to predict the reactivity and stability of intermediates during synthesis?

Q. Advanced

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediate stability (e.g., cyclopropane ring strain).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Software Tools : Gaussian or ORCA for energy profiling; VMD for visualization.

- Application : Predicts regioselectivity in pyrazole coupling steps .

How do researchers analyze conflicting spectroscopic data to resolve structural ambiguities?

Q. Advanced

- Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., DFT-calculated NMR shifts).

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopropyl vs. methyl protons).

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable (referenced in similar pyrazole derivatives) .

What purification techniques are recommended to achieve high yield and purity?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Ethanol/water mixtures for final amide crystallization.

- HPLC Prep-Scale : Reverse-phase C18 columns for isolating polar byproducts .

What strategies are employed to assess the bioactivity of this compound in pharmacological studies?

Q. Advanced

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : AutoDock Vina predicts binding affinity to protein targets (e.g., pyrazole interactions with active sites).

- ADMET Profiling : Computational tools like SwissADME predict pharmacokinetics (e.g., CYP450 metabolism).

- Validation : Cross-reference with structural analogs (e.g., methyl pyrazole derivatives with known bioactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.